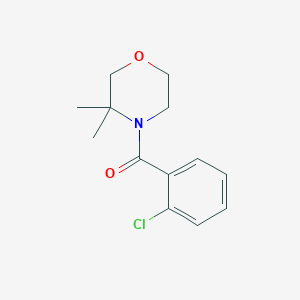
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. CDM is a synthetic compound that belongs to the class of morpholine derivatives and is widely used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to exert its biological effects by modulating ion channels in the nervous system. This compound has been shown to selectively block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade of sodium channels results in a decrease in neuronal excitability and can lead to the suppression of seizures and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in rodents and to alleviate neuropathic pain. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages as a tool in scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled through purification techniques such as column chromatography. This compound also exhibits a high degree of selectivity for sodium channels, making it a useful tool for studying the role of these channels in neuronal signaling. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its effects on other ion channels and neurotransmitter systems are not well characterized. In addition, this compound may not be suitable for all types of experiments due to its selectivity for sodium channels.
Future Directions
There are several future directions for the study of (2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone. One area of research is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Another area of research is the investigation of the effects of this compound on other ion channels and neurotransmitter systems. This could lead to the identification of new targets for drug discovery and the development of more selective and effective drugs. Finally, the use of this compound as a tool in neuroscience research could lead to a better understanding of the role of ion channels in neuronal signaling and the development of new therapies for neurological disorders.
Synthesis Methods
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3,3-dimethylmorpholine, followed by the addition of a reducing agent such as sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Scientific Research Applications
(2-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and neuropathic pain. In addition, this compound has been used as a tool in neuroscience research to study the role of ion channels in neuronal signaling.
properties
IUPAC Name |
(2-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQXHGYWDAHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


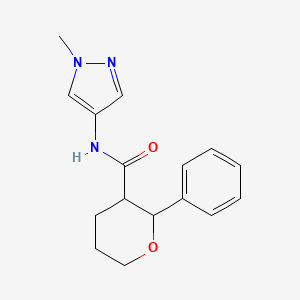
![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
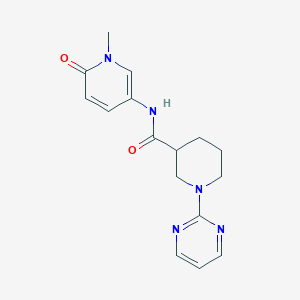
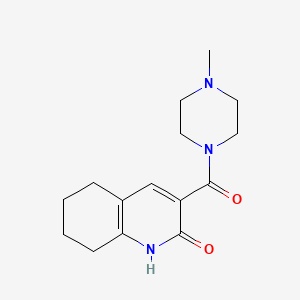
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
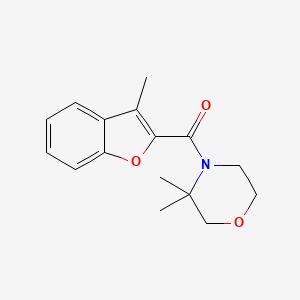
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)

